ACHP is a synthetic, small-molecule inhibitor of IκB kinase (IKK), specifically targeting the IKKβ subunit. [, , , , , , , , ] IKK is a crucial enzyme complex in the NF-κB signaling pathway, which regulates various cellular processes, including inflammation, immune responses, cell survival, and proliferation. [, , , , , , , , ] By inhibiting IKKβ, ACHP disrupts the NF-κB pathway, leading to various downstream effects, making it a valuable tool in scientific research exploring the role of this pathway in various biological processes and disease models.
Related Compounds
Diaminedichlorodihydroxyplatinum (ACHP)
Relevance: The structural similarity of its name to the full name of the target compound, ACHP, might cause confusion. It's important to note that diaminedichlorodihydroxyplatinum (ACHP) is a different compound altogether. The target compound, ACHP (2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-yl-nicotinonitrile), is a selective inhibitor of IKK-α and IKK-β and is primarily investigated for its anti-inflammatory, antiviral, and anticancer properties. The distinct structures and mechanisms of action of these two compounds highlight the importance of careful distinction when interpreting scientific literature.
Valproic acid (VA)
Relevance: Researchers have investigated the combination of valproic acid (VA) with ACHP (diaminedichlorodihydroxyplatinum) to create a conjugate known as VAAP. This novel conjugate, VAAP, exhibits a significant synergistic cytotoxic effect against various human carcinoma cell lines. It demonstrates substantially greater cytotoxicity compared to ACHP (diaminedichlorodihydroxyplatinum) alone or when simply mixed with VA. This underscores the potential of combining ACHP (diaminedichlorodihydroxyplatinum) with HDAC inhibitors, such as valproic acid, in enhancing cancer treatment efficacy.
VAAP
Relevance: VAAP has shown significant synergistic cytotoxicity against various human carcinoma cell lines, exhibiting about 50-100 times more cytotoxicity than ACHP (diaminedichlorodihydroxyplatinum) or its simple mixture with valproic acid (VA). This highlights the potential of combining ACHP with HDAC inhibitors, like valproic acid, in enhancing cancer treatment efficacy.
Lumicolchicine
Relevance: In contrast to the inhibitory effects observed with colchicine on acetylcholine receptors (AChR), lumicolchicine did not show any such effects. This difference in activity between colchicine and its isomer, lumicolchicine, suggests that the specific structural features of colchicine are crucial for its interaction with AChR and its inhibitory effects on neuromuscular transmission. This distinction highlights the importance of specific molecular configurations in drug action and underscores the relevance of structural analogs in pharmacological research.
Boc-Phe-OH (7)
Relevance: Boc-Phe-OH (7) was used as a building block in the synthesis of Boc-Phe-Azagly-ACHP-3-pyridyl-methylamide (8), a renin inhibitor. This highlights the versatility of ACHP as a scaffold in developing compounds with potential therapeutic applications, extending beyond its role as an IKK inhibitor.
H-ACHP-Ile-3-pyridylmethylamide (4)
Relevance: H-ACHP-Ile-3-pyridylmethylamide (4) is a key intermediate in the synthesis of Boc-Phe-Azagly-ACHP-3-pyridyl-methylamide (8), a renin inhibitor. This highlights the use of ACHP as a building block in medicinal chemistry, showcasing its versatility in constructing diverse molecules.
Boc-Azagly-ACHP-Ile-3-pyridylmethylamide (5)
Relevance: This compound (5) is a direct precursor to H-Azagly-ACHP-Ile-3-pyridylmethylamide dihydrochloride (6), which subsequently reacts with Boc-Phe-OH (7) to yield the target compound Boc-Phe-Azagly-ACHP-3-pyridyl-methylamide (8). Its role as a synthetic intermediate underscores the step-wise approach often employed in medicinal chemistry to create complex molecules with desired biological activities.
Relevance: The synthesis of this compound (6) marks a crucial step in the multi-step synthesis of the target compound Boc-Phe-Azagly-ACHP-3-pyridyl-methylamide (8). The successful synthesis and characterization of compound (6) demonstrate the feasibility of incorporating ACHP into larger peptide structures, expanding its potential therapeutic applications.
Boc-Phe-Azagly-ACHP-3-pyridyl-methylamide (8)
Compound Description: This is a new azapeptide synthesized and identified as a renin inhibitor with high specificity.
Source and Classification
ACHP is classified as a small organic molecule with a specific focus on its role in cellular signaling pathways. It is primarily sourced from synthetic organic chemistry processes, where it is developed for research purposes. The compound's chemical structure can be represented by the formula C12H14N2, indicating its composition of carbon, hydrogen, and nitrogen atoms.
Synthesis Analysis
The synthesis of ACHP involves several key steps that are critical for achieving high purity and yield. The following outlines a general method for synthesizing this compound:
Starting Materials: The synthesis typically begins with commercially available precursors such as 4-piperidinyl-3-pyridinecarbonitrile.
Reagents: Common reagents used include bases (such as sodium hydride) and solvents (like dimethylformamide).
Reaction Conditions: The reaction is usually conducted under reflux conditions to facilitate the formation of the desired product. The temperature is maintained around 80-100°C for several hours.
Purification: Post-reaction, the crude product undergoes purification through methods such as recrystallization or chromatography to isolate ACHP in its pure form.
The synthesis can be optimized by adjusting parameters such as reaction time, temperature, and concentrations of reactants to maximize yield and minimize by-products.
Molecular Structure Analysis
The molecular structure of ACHP can be described as follows:
Core Structure: The compound features a pyridine ring substituted at the 3-position with a carbonitrile group and a piperidine moiety at the 4-position.
3D Configuration: The spatial arrangement of atoms within the molecule allows for specific interactions with biological targets, particularly in inhibiting IκB kinases.
Analytical Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the identity and purity of ACHP.
Relevant Data
Molecular Weight: Approximately 198.26 g/mol
Boiling Point: Estimated around 300°C
Chemical Reactions Analysis
ACHP primarily engages in reactions that involve its interaction with IκB kinases. Key reactions include:
Inhibition Mechanism: ACHP binds to the ATP-binding site of IKK, preventing phosphorylation of IκB proteins.
Cellular Responses: In vitro studies have shown that treatment with ACHP leads to decreased levels of pro-inflammatory cytokines and reduced fibroblast activation.
Technical Parameters
Concentration for Biological Assays: Typically used at concentrations ranging from 10 to 50 µM depending on the experimental setup.
Mechanism of Action
ACHP exerts its biological effects through a well-defined mechanism:
Target Interaction: By selectively inhibiting IKKα and IKKβ, ACHP disrupts the NF-κB signaling pathway, which is crucial in regulating immune responses and inflammation.
Downstream Effects: This inhibition leads to reduced transcription of genes involved in inflammation and fibrosis, including those coding for collagen and other extracellular matrix components.
Relevant Data
IC50 Values: Studies have reported IC50 values in the low micromolar range for IKK inhibition.
Physical and Chemical Properties Analysis
ACHP possesses several notable physical and chemical properties:
Applications
ACHP has significant potential applications in various scientific fields:
Pharmacology: As an investigational drug candidate for treating diseases characterized by excessive fibrosis or chronic inflammation.
Research Tool: Utilized in studies aimed at understanding NF-κB signaling pathways and their role in disease processes.
Therapeutic Development: Serves as a lead compound for developing more potent inhibitors targeting related pathways.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Fosamprenavir (brand name: Lexiva) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection in adults and children. Fosamprenavir is always used in combination with other HIV medicines. Although fosamprenavir is FDA-approved for use in adults and children, it is no longer commonly used or recommended as an HIV treatment. The Guidelines for the Use of Antiretroviral Agents in Adults and Adolescents with HIV and the Guidelines for the Use of Antiretroviral Agents in Pediatric HIV Infection no longer contain detailed or updated information on the use of fosamprenavir. Please refer to the FDA drug label for additional information regarding the use of fosamprenavir in people with HIV. HIV medicines cannot cure HIV/AIDS, but taking HIV medicines every day helps people with HIV live longer, healthier lives. HIV medicines also reduce the risk of HIV transmission. If you are taking HIV medicines, do not cut down on, skip, or stop taking them unless your health care provider tells you to.
Fosamprenavir Calcium is the calcium salt form of fosamprenavir, prodrug of amprenavir, and a human immunodeficiency virus (HIV) protease inhibitor with antiviral property. Fosamprenavir is converted to amprenavir by cellular phosphatases in the epithelial cells of the intestine. Then amprenavir binds to the active site of HIV-1 protease, thereby preventing the proteolytic cleavage of viral Gag-Pol polypeptide into individual functional proteins, thereby leading to the formation of immature non-infectious viral particles. See also: Amprenavir (has active moiety).
Iotalamic acid is an organic molecular entity. Iothalamic acid is an iodine containing organic anion used as a diagnostic contrast agent. Iothalamic acid is a Radiographic Contrast Agent. The mechanism of action of iothalamic acid is as a X-Ray Contrast Activity. Iothalamic Acid is an ionic tri-iodinated benzoate used as a contrast agent in diagnostic imaging. Like other organic iodine compounds, iothalamic acid blocks x-ray and appears opaque on x-ray film, thereby enhancing the visibility of structure and organs during angiography, arteriography, arthrography, cholangiography, and computed tomography (CT) scanning procedures. A contrast medium in diagnostic radiology with properties similar to those of diatrizoic acid. It is used primarily as its sodium and meglumine (IOTHALAMATE MEGLUMINE) salts. See also: Iothalamate Meglumine (has salt form); Iothalamate Sodium (has salt form).
Cinacalcet is a secondary amino compound that is (1R)-1-(naphthalen-1-yl)ethanamine in which one of the hydrogens attached to the nitrogen is substituted by a 3-[3-(trifluoromethyl)phenyl]propyl group. It has a role as a calcimimetic and a P450 inhibitor. It is a member of naphthalenes, a secondary amino compound and a member of (trifluoromethyl)benzenes. Cinacalcet is a calcimimetic sold by Amgen under the trade name Sensipar® in North America and Australia and as Mimpara® in Europe. It is used to treat hyperparathyroidism due to parathyroid tumours or renal failure. Cinacalcet is a Calcium-sensing Receptor Agonist. The mechanism of action of cinacalcet is as an Increased Calcium-sensing Receptor Sensitivity. See also: Cinacalcet Hydrochloride (has salt form).
A 2,2,2-trifluoroethoxypyridyl derivative of timoprazole that is used in the therapy of STOMACH ULCERS and ZOLLINGER-ELLISON SYNDROME. The drug inhibits H(+)-K(+)-EXCHANGING ATPASE which is found in GASTRIC PARIETAL CELLS. Lansoprazole is a racemic mixture of (R)- and (S)-isomers.
A piperazine derivative, PHOSPHODIESTERASE 5 INHIBITOR and VASODILATOR AGENT that is used as a UROLOGICAL AGENT in the treatment of ERECTILE DYSFUNCTION.
Taltobulin trifluoroacetate (HTI-286; SPA-110) is an analogue of Hemiasterlin; potent tubulin inhibitor; ADCs cytotoxin.IC50 value:Target: tubulinin vitro: HTI-286 significantly inhibited proliferation of all three hepatic tumor cell lines (mean IC50 = 2 nmol/L +/- 1 nmol/L) in vitro. Interestingly, no decrease in viable primary human hepatocytes (PHH) was detected under HTI-286 exposure [1]. In all cell lines tested, HTI-286 was a potent inhibitor of proliferation and induced marked increases in apoptosis. Despite similar transcriptomic changes regarding cell death and cell cycle regulating genes after exposure to HTI-286 or docetaxel, array analysis revealed distinct molecular signatures for both compounds [2].in vivo: Intravenous administration of HTI-286 significantly inhibited tumor growth in vivo (rat allograft model) [1]. HTI-286 significantly inhibited growth of PC-3 and LNCaP xenografts and retained potency in PC-3dR tumors. Simultaneous castration plus HTI-286 therapy was superior to sequential treatment in the LNCaP model [2].
MPTP HCl induced reduction in the DOPAC HVA/dopamine (DA) ratio and increase in striatal ascorbate (AS) oxidation in rats.IC50 Value: 53uM(inhibited the nerve-evoked twitches of phrenic nerve-hemidiaphragm preparations from ICR mice).Target:MPTP HCl induced reduction in the DOPAC HVA/dopamine (DA) ratio and increase in striatal ascorbate (AS) oxidation in rats [1].in vitro: MPTP inhibited the nerve-evoked twitches of phrenic nerve-hemidiaphragm preparations from ICR mice (20-30 g). PP 50 uM, but not PA 50 uM or TP 50 uM, potentiated the inhibitory effect of MPTP. PP 100 uM itself had an inhibitory action on twitch amplitude. The IC50 values for twitch inhibition by MPTP, TC and PP were 53, 0.7 and 123 uM, respectively. Pretreatment with PP 50 uM reduced the IC50 values of MPTP and TC to 18 and 0.3 uM, respectively[2].in vivo: MPTP was examined in 12 squirrel monkeys (2 mg/kg every 2 hr for 4 doses) and human addicts self-administering varying doses with varying dosage patterns. In other experiments, 6 squirrel monkeys (0.6-1.0 kg) received MPTP (2 mg/kg every 2 hr for 4 doses). Some animals were pretreated with pargyline. These were killed 1 or 12 hr after the last MPTP dose while the others were killed up to 72 hr after that lase dose. Brain concentrations of MPGP/MPP were determined by GC/MS on a regional basis [3].Clinical trial: Treatment of Levodopa Induced Dyskinesia in Patients With Parkinson/'s Disease. Phase II.